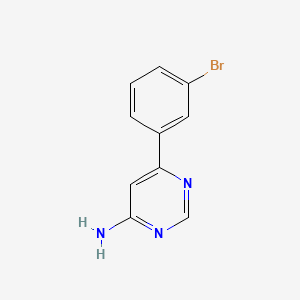

6-(3-Bromophenyl)pyrimidin-4-amine

説明

6-(3-Bromophenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a bromophenyl substituent at position 6 and an amine group at position 2. This scaffold is notable for its versatility in medicinal chemistry, serving as a building block for inhibitors targeting kinases, adenosine receptors, and other enzymes .

特性

IUPAC Name |

6-(3-bromophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJRZGBTIJXXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclocondensation Approach Using Aryl Nitriles and Amino-Pyrazole Derivatives

One reported synthetic strategy involves cyclocondensation reactions of amino-substituted pyrazole carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in refluxing t-butanol. Although this method was applied primarily to pyrazolo[3,4-d]pyrimidin-4-amines, the reaction conditions and approach provide insight into preparing related pyrimidine derivatives with aryl substitutions, including bromophenyl groups.

- Reaction Conditions :

- Reagents: 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles and aryl nitriles (including bromophenyl nitriles)

- Base: Potassium t-butoxide (1 mmol)

- Solvent: t-Butanol (30 mL)

- Temperature: Reflux (boiling t-butanol)

- Time: 4-7 hours

- Workup : Solvent removal, aqueous neutralization with 1N HCl, recrystallization from ethanol

- Yields : 72-87% for various derivatives including bromophenyl-substituted products

- Characterization : Confirmed by IR, 1H NMR, and elemental analysis.

This method highlights the feasibility of synthesizing pyrimidin-4-amines bearing bromophenyl substituents via cyclocondensation, though it is more specific to pyrazolopyrimidines.

Multi-Step Synthesis via Dichloropyrimidine Intermediates

A more targeted and industrially relevant preparation method for pyrimidine derivatives with bromophenyl substitution involves the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine as a key intermediate. Although this intermediate differs slightly in substitution pattern (4-bromophenyl instead of 3-bromophenyl), the methodology is adaptable for preparing this compound analogs.

- Step 1: Esterification of p-Bromophenylacetic Acid

- Catalyst: Solid acid catalyst (sulfate supported on iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel)

- Solvent: Methanol

- Conditions: Reflux for 5-6 hours

- Advantages: Catalyst is recyclable, simplifying post-treatment and reducing costs

- Step 2: Reaction with Dimethyl Carbonate

- Reagents: Sodium methoxide, methanol, dimethyl carbonate

- Conditions: Nitrogen atmosphere, 70-80°C, 4-8 hours

- Product: 2-(4-bromophenyl)-malonic acid-1,3-diethyl ester intermediate

- Step 3: Cyclization with Formamidine Hydrochloride

- Conditions: 20-30°C, 15-17 hours

- Product: 5-(4-bromophenyl)-4,6-dihydroxypyrimidine intermediate

- Step 4: Chlorination

- Converts dihydroxy intermediate to 5-(4-bromophenyl)-4,6-dichloropyrimidine

- Outcome : Efficient multi-step sequence with simplified operations and reduced waste compared to traditional methods using sulfuric acid or thionyl chloride catalysts.

This method is notable for its use of recyclable solid acid catalysts and one-pot cyclization steps, enhancing sustainability and scalability.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The cyclocondensation method offers a useful synthetic route for pyrimidin-4-amines bearing bromophenyl groups but is more focused on fused pyrazolopyrimidine systems.

- The multi-step method involving esterification, malonate formation, cyclization, and chlorination is well-documented for preparing bromophenyl-substituted dichloropyrimidines, which serve as versatile intermediates for further functionalization to amines like this compound.

- Use of solid acid catalysts in esterification significantly improves the environmental profile and cost efficiency of the synthesis.

- Reaction monitoring by TLC and characterization by IR, NMR, and elemental analysis are standard for confirming product identity and purity.

- The choice of bromophenyl substitution position (3- vs. 4-) may require adjustment of starting materials and reaction conditions but the general synthetic strategies remain applicable.

化学反応の分析

Types of Reactions

6-(3-Bromophenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or THF.

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in acetonitrile.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF.

Major Products Formed

Substitution: Formation of various substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

科学的研究の応用

Medicinal Chemistry

6-(3-Bromophenyl)pyrimidin-4-amine has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its applications include:

- Anticancer Activity : Research has indicated that pyrimidine derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds derived from this structure have shown inhibitory effects on cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

- Antiviral and Antiparasitic Properties : The compound has been investigated for its efficacy against viral infections and parasitic diseases such as trypanosomiasis. A study highlighted that similar pyrimidine derivatives demonstrated significant antitrypanosomal activity, providing a foundation for further exploration of this compound in this context .

Biological Studies

The compound serves as a valuable tool in biological research:

- Enzyme Inhibition Studies : this compound has been utilized to study enzyme interactions and inhibition mechanisms. Its structural features allow for the investigation of binding affinities with specific enzymes, which is crucial for understanding its biological activity .

- Chemical Probes : This compound is employed as a chemical probe to dissect biological pathways and elucidate the roles of specific proteins in disease mechanisms. Such studies are essential for drug discovery and development .

Pharmaceutical Development

In the realm of pharmaceutical sciences, this compound is being explored for:

- Lead Compound Development : The unique structural characteristics of this compound make it an attractive candidate for the development of new drugs targeting various diseases. Its modifications can lead to enhanced pharmacological profiles .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.0 | |

| Compound B | HeLa (Cervical) | 10.5 | |

| This compound | A549 (Lung) | TBD | Current Study |

Table 2: Antitrypanosomal Activity

作用機序

The mechanism of action of 6-(3-Bromophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

類似化合物との比較

Kinase Inhibition

- ABT-702: A pyrido[2,3-d]pyrimidine derivative with a 3-bromophenyl group, ABT-702 inhibits adenosine kinase (AK) with high potency (IC₅₀ = 1.7 nM). It enhances endogenous adenosine levels, leading to analgesic and anti-inflammatory effects in vivo without opioid-related side effects .

- This compound analogs : Derivatives like 52 (N-(3-bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine) target ABCG2 transporters, reversing multidrug resistance in cancer cells .

Antimicrobial and Pesticidal Activity

- U7 and U8 : Pyrimidin-4-amine derivatives with trifluoromethyl-oxadiazole moieties exhibit potent insecticidal and fungicidal activity. U7 shows LC₅₀ = 3.57 mg/L against Mythimna separata, outperforming flufenerim (LC₅₀ = 3.14 mg/L) .

Structure-Activity Relationships (SAR)

Bromophenyl Positioning : The 3-bromophenyl group in ABT-702 and this compound enhances target binding via hydrophobic interactions and halogen bonding .

Heterocyclic Modifications : Replacing pyrimidine with pyrido[2,3-d]pyrimidine (as in ABT-702) improves kinase selectivity and oral bioavailability .

Substituent Effects : Trifluoromethyl-oxadiazole groups in U7/U8 significantly enhance pesticidal activity by increasing lipophilicity and metabolic stability .

生物活性

6-(3-Bromophenyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula of CHBrN and a molecular weight of 250.1 g/mol. Its structure features a pyrimidine ring substituted with a bromophenyl group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and amination processes. For instance, one study outlines the synthesis of various pyrimidine derivatives through Claisen-Schmidt condensation followed by amination reactions .

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. A study screening various pyrimidine derivatives found that several showed significant antibacterial and antifungal activities against selected microbial strains. In particular, compounds with similar structures demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as HCT116 (human colorectal cancer cells). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

Case Study: HCT116 Cell Line

A specific derivative related to this compound demonstrated an IC value of approximately 12 µM against HCT116 cells. This indicates a promising level of potency, suggesting that further development could lead to effective anticancer agents .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. For example, docking simulations with cyclin-dependent kinase (CDK) proteins revealed favorable interactions within the ATP binding pocket, supporting its potential as a lead compound in drug design . The binding energies ranged from -11.63 to -16.72 kcal/mol, indicating strong interactions with target proteins .

Summary of Research Findings

| Property | Activity | IC | Notes |

|---|---|---|---|

| Antimicrobial | Active against Gram-positive/negative bacteria | Varies by strain | Effective in inhibiting microbial growth |

| Anticancer (HCT116) | Inhibitory | ~12 µM | Induces apoptosis and cell cycle arrest |

| Molecular Docking | Binding affinity | -11.63 to -16.72 kcal/mol | Strong interaction with CDK proteins |

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Catalysts like Pd(PPh₃)₄ for cross-coupling reactions improve yields (e.g., 45–77% reported for analogous bromophenyl derivatives) .

What analytical techniques are critical for structural characterization of this compound?

Basic Research Question

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl groups) .

- X-ray Crystallography : Resolves 3D structure; SHELX programs are widely used for refinement .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₈BrN₃ requires m/z 265.99) .

How can researchers evaluate the biological activity of this compound?

Advanced Research Question

Methodological Approaches :

- Kinase Inhibition Assays : Measure IC₅₀ values using ELISA for tyrosine phosphorylation in cancer cell lines (e.g., A-431 cells for EGFR inhibition) .

- Cell Proliferation Assays (CYQUANT) : Quantify dose-dependent inhibition of tumor cell growth .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess target interactions.

Q. Data Interpretation :

How can contradictory bioactivity data between this compound and its analogs be resolved?

Advanced Research Question

Case Study : Discrepancies in kinase inhibition between bromo-, chloro-, and fluoro-substituted analogs.

| Substituent | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| Br (3-position) | EGFR | 120 ± 15 | |

| Cl (3-position) | EGFR | 250 ± 20 | |

| F (4-position) | VEGFR-2 | 85 ± 10 |

Q. Resolution Strategies :

- Molecular Docking (AutoDock) : Compare binding poses to explain steric/electronic effects of bromine vs. smaller halogens .

- SAR Analysis : Correlate substituent electronegativity and bulk with activity .

What computational tools predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question

- AutoDock4 : Models ligand-receptor interactions; flexible side-chain refinement accounts for induced-fit binding .

- Molecular Dynamics (MD) Simulations : Assess stability of binding complexes over time (e.g., GROMACS or AMBER).

- Pharmacophore Modeling : Identifies critical interaction motifs (e.g., hydrogen bonds with kinase ATP-binding pockets) .

How do physicochemical properties of this compound influence its drug development potential?

Basic Research Question

- Lipophilicity (LogP) : Bromine increases hydrophobicity, enhancing membrane permeability but reducing solubility .

- Stability : Resistance to metabolic degradation due to electron-withdrawing bromine .

- pKa : Pyrimidine amine (pKa ~4.5) affects ionization state in physiological conditions .

Q. Experimental Validation :

- HPLC-UV for solubility and stability profiling under varied pH .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Reaction Scaling : Maintain temperature control during exothermic steps (e.g., POCl₃-mediated chlorination) .

- Purification : Transition from column chromatography to recrystallization for cost efficiency.

- Yield Consistency : Optimize catalyst loading (e.g., 0.5–1 mol% Pd) to minimize metal contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。